molecular formula C20H35NO16 B568282 betaLacNAc CAS No. 115114-32-4

betaLacNAc

Número de catálogo: B568282
Número CAS: 115114-32-4
Peso molecular: 545.491
Clave InChI: QOITYCLKNIWNMP-QDRCFXCOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Beta-D-Galp-(1->4)-beta-D-Galp-(1->4)-D-GlcpNAc is an amino trisaccharide comprised of two beta-D-galactose residues linked (1->4), with the one at the reducing end being linked (1->4) to an N-acetyl-D-glucosamine residue. It is an amino trisaccharide and a glucosamine oligosaccharide.

Aplicaciones Científicas De Investigación

Compatibility with Pharmaceutical Excipients

Beta-lapachone (betaLAP), related to betaLacNAc, has been studied for its compatibility with pharmaceutical excipients. Research has shown that betaLap interacts with certain pharmaceutical excipients, indicating some degree of interaction which is important for developing solid dosage forms. However, betaLAP is incompatible with magnesium stearate and dicalcium phosphate dihydrate, suggesting these excipients should be avoided in drug development involving betaLAP (Cunha-Filho et al., 2007).

Role in Glycosylation Processes

Beta-1,3-N-acetylglucosaminyltransferase 1 and beta-1,4-galactosyltransferase 1 are involved in the synthesis of Poly-N-acetyllactosamine (polyLacNAc). This process is crucial for various cellular functions, including differentiation and metastasis. These enzymes also physically associate, offering insights into the regulation of polyLacNAc production (Lee et al., 2009).

Inhibition of Mycobacterium Tuberculosis Beta-Lactamase

Beta-lactam antibiotics are ineffective against Mycobacterium tuberculosis due to the presence of a beta-lactamase enzyme, BlaC. Research has shown that BlaC hydrolyzes all beta-lactam classes, and the enzyme's interaction with carbapenems like doripenem and ertapenem suggests potential as inhibitors for BlaC. This interaction could be important for developing treatments against tuberculosis (Tremblay et al., 2010).

Involvement in Cancer Progression

Polylactosamine, including polyLacNAc, is expressed in specific cells associated with development and carcinogenesis. Differential expression of N-acetylglucosaminyl transferases and polylactosamines has been observed in uterine lesions, suggesting a role in cancer progression. This provides new insights into the molecular mechanisms underlying pre-malignant and malignant uterine lesions (Clark et al., 2014).

Glycosyltransferases in Neuromuscular Physiology

Drosophila genes beta4GalNAcTA and beta4GalNAcTB, homologous to mammalian beta1,4-galactosyltransferases, are essential for neuromuscular physiology. These genes, part of the beta1,4-galactosyltransferase family, transfer N-acetylgalactosamine and have significant roles in animal physiology and development (Haines & Irvine, 2005).

Therapeutic Delivery Systems

N-acetylgalactosamine (GalNAc) has been used as a liver-targeted moiety for the delivery of nucleic acid therapeutics. By conjugating GalNAc to oligonucleotides or using it in delivery systems, significant advances have been made in developing nucleic acid therapeutics, especially in the treatment of liver-related diseases (Huang, 2016).

Mecanismo De Acción

Target of Action

Beta-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, primarily target bacterial penicillin-binding proteins (PBPs) which are essential for bacterial cell wall synthesis . These PBPs are enzymes anchored in the bacterial cell membrane .

Mode of Action

Beta-lactam antibiotics work by covalently binding to PBPs, inhibiting their function and thereby disrupting peptidoglycan synthesis . This interaction results in the inhibition of cell wall synthesis, leading to bacterial cell death . Bacteria can achieve resistance to beta-lactams through the production of beta-lactamase enzymes, which can degrade beta-lactams .

Biochemical Pathways

Beta-lactam antibiotics interfere with the synthesis of peptidoglycan, a core component of the bacterial cell wall composed of glycan strands reinforced with peptide bridges . The disruption of this pathway leads to the inhibition of bacterial cell growth and eventual cell death .

Pharmacokinetics

Beta-lactam antibiotics are hydrophilic molecules and most beta-lactams are eliminated primarily through the kidneys . This makes their pharmacokinetics highly susceptible to alterations seen in critical illness . Strategies to overcome these pharmacokinetic alterations include extended infusions and therapeutic drug monitoring .

Result of Action

The result of beta-lactam antibiotics’ action is the inhibition of bacterial growth and cell death, followed by lysis . This is due to the disruption of the bacterial cell wall synthesis, which is crucial for the structural integrity of the bacteria .

Action Environment

The efficacy of beta-lactam antibiotics can be influenced by various environmental factors. For instance, in aquaculture, factors affecting environmental persistence and ecological aspects of antibiotic resistance are considered when using beta-lactam antibiotics . Moreover, physiological alterations occurring in critically ill patients may limit our ability to optimally dose beta-lactam antibiotics .

Propiedades

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO16/c1-5(25)21-9-11(27)16(7(3-23)33-18(9)32)36-20-15(31)13(29)17(8(4-24)35-20)37-19-14(30)12(28)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11-,12+,13-,14-,15-,16-,17+,18?,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOITYCLKNIWNMP-QDRCFXCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.